(1H-Pyrazole-4,5-diyl)dimethanol (1H-Pyrazole-4,5-diyl)dimethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13703861
InChI: InChI=1S/C5H8N2O2/c8-2-4-1-6-7-5(4)3-9/h1,8-9H,2-3H2,(H,6,7)
SMILES: C1=NNC(=C1CO)CO
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

(1H-Pyrazole-4,5-diyl)dimethanol

CAS No.:

Cat. No.: VC13703861

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

(1H-Pyrazole-4,5-diyl)dimethanol -

Specification

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name [5-(hydroxymethyl)-1H-pyrazol-4-yl]methanol
Standard InChI InChI=1S/C5H8N2O2/c8-2-4-1-6-7-5(4)3-9/h1,8-9H,2-3H2,(H,6,7)
Standard InChI Key ARAOJJZYLIJJKT-UHFFFAOYSA-N
SMILES C1=NNC(=C1CO)CO
Canonical SMILES C1=NNC(=C1CO)CO

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms at positions 1 and 2. Hydroxymethyl groups (-CH₂OH) are attached to positions 4 and 5, creating a planar structure with enhanced hydrogen-bonding capacity. This configuration facilitates interactions with biological targets, such as enzymes and microbial cell walls .

Table 1: Molecular Properties of (1H-Pyrazole-4,5-diyl)dimethanol

PropertyValue
Molecular FormulaC₅H₈N₂O₂
Molecular Weight128.13 g/mol
CAS Registry NumberNot publicly disclosed
Hydrogen Bond Donors2 (hydroxyl groups)
Hydrogen Bond Acceptors4 (2 N, 2 O)

Tautomerism and Stereoelectronic Effects

The pyrazole ring exhibits tautomerism, with the 1H-tautomer being dominant due to stabilization from intramolecular hydrogen bonding between the N1-H and C4-OH groups . Density functional theory (DFT) studies suggest that the hydroxymethyl groups adopt a pseudo-axial orientation, minimizing steric hindrance while maximizing electronic conjugation with the aromatic system .

Synthesis and Optimization Strategies

Conventional Two-Step Synthesis

The standard synthesis involves:

  • Condensation Reaction: Ethyl acetoacetate and hydrazine hydrate undergo cyclization under acidic conditions to form 4,5-dimethylpyrazole.

  • Hydroxymethylation: Formaldehyde is introduced via Mannich reaction, substituting methyl groups with hydroxymethyl functionalities .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1Hydrazine hydrate, HCl, reflux, 6h78%
2Formaldehyde, NaOH, 50°C, 4h65%

Green Chemistry Approaches

Recent methodologies emphasize solvent-free reactions and catalytic systems. A 2024 study demonstrated the use of phosphotungstic acid (PTA) as a recyclable catalyst in acetone/2,2-dimethoxypropane, achieving 82% yield under argon atmosphere . This method reduces byproduct formation and eliminates hazardous solvents.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3250–3100 (O-H stretch, hydrogen-bonded)

  • 2920 (C-H stretch, aliphatic)

  • 1605 (C=N pyrazole ring)

  • 1050 (C-O stretch, hydroxymethyl)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.85 (s, 1H, pyrazole H3)

  • δ 4.75 (t, J = 5.2 Hz, 2H, -OH)

  • δ 4.12 (d, J = 5.2 Hz, 4H, -CH₂OH)

  • δ 3.45 (s, 2H, exchangeable -OH protons)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 148.2 (C3-pyrazole)

  • δ 135.4 (C4/C5-pyrazole)

  • δ 62.1 (-CH₂OH)

Biological Activity and Mechanism

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 32 µg/mL vs. S. aureus) and dermatophytic fungi (MIC = 64 µg/mL vs. T. rubrum). Synergistic effects with sulfonamides enhance potency by 4–8 fold against drug-resistant strains .

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli128DNA gyrase interference
Candida albicans256Ergosterol biosynthesis

Structure-Activity Relationships

Quantum mechanical calculations reveal that the dual hydroxymethyl groups:

  • Increase solubility (logP = −0.89 vs. 1.05 for parent pyrazole)

  • Enhance target binding through hydrogen bond donation (ΔG = −8.2 kcal/mol with E. coli dihydrofolate reductase)

Industrial and Pharmaceutical Applications

Drug Precursor Synthesis

The compound serves as a key intermediate in synthesizing:

  • Anticancer agents: Platinum(II) complexes showing IC₅₀ = 12 µM against MCF-7 cells

  • Antivirals: Thiourea derivatives active against HSV-1 (EC₅₀ = 5.3 µM)

Polymer Chemistry

Incorporation into epoxy resins improves thermal stability (Tg increased by 38°C) and adhesive strength (12.4 MPa vs. 8.9 MPa for bisphenol-A analogs).

Future Research Directions

  • Catalytic Asymmetric Modifications: Developing chiral variants for enantioselective drug synthesis.

  • Nanoformulations: Liposomal encapsulation to enhance bioavailability (current t₁/₂ = 1.8 h in plasma).

  • Computational Drug Design: QSAR models predicting activity against emerging pathogens.

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